molecular formula C10H11ClN2 B13692797 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13692797
M. Wt: 194.66 g/mol
InChI Key: BUOFUDZPNKDPDT-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1824315-26-5) is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted with a chlorine atom at position 2 and a cyclopropyl group at position 3. Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol, and it is typically available at 95% purity .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C10H11ClN2/c11-10-12-8-3-1-2-7(8)9(13-10)6-4-5-6/h6H,1-5H2

InChI Key

BUOFUDZPNKDPDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3CC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable chloropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Isopropyl : The cyclopropyl group introduces ring strain and enhanced rigidity compared to the branched isopropyl group. This difference may influence binding affinity in biological targets, as cyclopropane’s planar structure can mimic aromatic interactions .
  • Methoxy Group : The methoxy derivative (CAS: 81532-47-0) is fully liquid at room temperature, contrasting with the solid state of cyclopropyl and isopropyl analogs, likely due to reduced crystallinity from the flexible methoxy group .

Biological Activity

2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyrimidine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C_10H_11ClN_2, with a molecular weight of approximately 211.66 g/mol.

Structural Features

The structural characteristics of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine include:

  • Chlorine atom at the 2-position
  • Cyclopropyl group at the 4-position
    These features contribute to its interactions with various biological targets, including enzymes and receptors, which are critical for its pharmacological effects.

Pharmacological Potential

Preliminary studies indicate that 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits significant biological activity. Key areas of interest include:

  • Anticancer Activity : Research suggests that this compound may inhibit specific enzymatic pathways involved in cancer progression. Its ability to modulate signaling pathways positions it as a candidate for further therapeutic exploration in oncology.
  • Antimicrobial Properties : The compound has shown potential against various pathogens, indicating possible applications in treating infections.

The unique structural features of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine enhance its binding affinity to specific enzymes and receptors. Interaction studies reveal that it can influence the activity of these biological targets, leading to alterations in disease-related pathways. For example, it may act as an inhibitor for certain kinases or enzymes critical in cellular signaling and metabolism .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : Laboratory assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, tests on breast and prostate cancer cells showed a dose-dependent reduction in viability, suggesting a potential role as an anticancer agent.
  • Animal Models : Preclinical trials using animal models have indicated that 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can reduce tumor growth rates significantly compared to control groups. These findings support its potential as a therapeutic candidate for cancer treatment.

Synthesis and Production

The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multistep synthetic routes. Common methods include:

  • Cyclization Reactions : Utilizing cyclopropylamine derivatives with chloro-substituted precursors under controlled conditions.
  • Optimization Techniques : Industrial synthesis may employ automated systems and continuous flow reactors to enhance yield and purity while maintaining product quality.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine300816-24-40.98Methyl substitution enhances lipophilicity
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine88203-17-20.95Chloromethyl group introduces additional reactivity
4-Chloro-6,7-dihydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine40106-58-90.93Cycloheptane ring offers different steric properties

This comparative analysis highlights how variations in structure can influence biological activity and therapeutic potential.

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